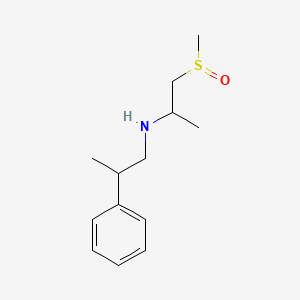![molecular formula C17H16ClN3O B6693501 3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B6693501.png)
3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is a complex organic compound that features a chloro-substituted aniline core with a phenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the oxadiazole moiety with the aniline derivative using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: 3-carboxy-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline.
Reduction: this compound with an amine group.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethyl]aniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-chloro-2-methyl-N-[1-(5-phenyl-1,2,4-triazol-2-yl)ethyl]aniline: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline imparts unique electronic properties, making it distinct from its thiadiazole and triazole analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11-14(18)9-6-10-15(11)19-12(2)16-20-21-17(22-16)13-7-4-3-5-8-13/h3-10,12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLWPTQTQQOVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(C)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Fluoro-5-methylbenzoyl)-prop-2-enylamino]acetic acid](/img/structure/B6693420.png)
![3-[1-(5-Bromothiophen-2-yl)ethylamino]-2,2-dimethylpropanamide](/img/structure/B6693423.png)

![N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide](/img/structure/B6693441.png)
![Methyl 4-[4-(oxan-4-yl)-1,3-thiazol-2-yl]butanoate](/img/structure/B6693446.png)
![2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide](/img/structure/B6693461.png)
![1-[(3-Chloro-2-fluorophenyl)methyl-methylamino]propan-2-ol](/img/structure/B6693469.png)
![Methyl 2-phenyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B6693474.png)
![2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride](/img/structure/B6693476.png)
![3-Thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B6693489.png)
![3-[(3,4-Difluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B6693500.png)
![3-(4-Fluorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B6693503.png)
![5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B6693506.png)
![N-[3-(ethylaminomethyl)phenyl]-2-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B6693511.png)
